Cas no 126452-98-0 (lissoclinamide 8)

lissoclinamide 8 structure
lissoclinamide 8 structure
Product Name:lissoclinamide 8
Numero CAS:126452-98-0
MF:C38H43N7O5S2
MW:741.921925783157
CID:181245
Update Time:2024-02-28

lissoclinamide 8 Proprietà chimiche e fisiche

Nomi e identificatori

    • 3H,12H-4,1:11,8:18,15-Trinitrilo-1H-pyrrolo[2,1-c][1,11,18,4,7,14,21]oxadithiatetraazacyclotetracosine-5,12,19,22(4H)-tetrone,6,7,13,14,20,21,24,25,26,26a-decahydro-3-methyl-7-(1-methylethyl)-14,21-bis(phenylmethyl)-,(4S,26aS)- (9CI)
    • 3H,12H-4,1:11,8:18,15-Trinitrilo-1H-pyrrolo[2,1-c][1,11,18,4,7,14,21]oxadithiatetraazacyclotet...
    • 3H,12H-4,1:11,8:18,15-Trinitrilo-1H-pyrrolo[2,1-c][1,11,18,4,7,14,21]oxadithiatetraazacyclotetracosine-5,12,19,22(4H)-tetrone
    • 3H,12H-4,1:11,8:18,15-Trinitrilo-1H-pyrrolo[2,1-c][1,11,18,4,7,14,21]oxadithiatetraazacyclotetracosine-5,12,19,22(4H)-tetrone,6,7,13,14,20,21,24,25,26,26a-decahydro-3-methyl-7-(1-methylethyl)-14,21-bi
    • Lissoclinamide 8
    • (3xi,7xi,14xi,21xi)-7-De(1-methylpropyl)-10,11-dihydro-7-(1-methylethyl)-36-phenylulicyclamide
    • 8,15-dibenzyl-26-methyl-22-(propan-2-yl)-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptaazapentacyclo[23.2.1.1~11,14~.1~18,21~.0~2,6~]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone (non-preferred name)
    • Ulicyclamide, 7-de(1-methylpropyl)-10,11-dihydro-7-(1-methylethyl)-36-phenyl-, (3xi,7xi,14xi,21xi)-
    • CID 100927676
    • 3H,12H-4,1:11,8:18,15-Trinitrilo-1H-pyrrolo[2,1-c][1,11,18,4,7,14,21]oxadithiatetraazacyclotetracosine-5,12,19,22(4H)-tetrone, 6,7,13,14,20,21,24,25,26,26a-decahydro-3-methyl-7-(1-methylethyl)-14,21-bis(phenylmethyl)-, (4S,26aS)- (9CI)
    • lissoclinamide 8
    • Inchi: 1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22?,25?,26?,28?,29-,30?,31-/m0/s1
    • Chiave InChI: HKYACNDBJBTRBK-DPOUEUDWSA-N
    • Sorrisi: S1CC2C(NC(CC3C=CC=CC=3)C3=NC(=CS3)C(NC(CC3C=CC=CC=3)C(N3CCC[C@H]3C3=N[C@H](C(NC(C1=N2)C(C)C)=O)C(C)O3)=O)=O)=O

Proprietà calcolate

  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 5
  • Complessità: 1400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 8
  • XLogP3: 4.8
  • Superficie polare topologica: 208

lissoclinamide 8 Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited